N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as CUDC-101 or HDAC-EGFR-ALK inhibitor, is a small molecule drug candidate that has shown remarkable potential in various preclinical studies. It is developed as a treatment for cancer, specifically for a range of solid tumors, such as breast, lung, ovarian, and pancreatic cancers. CUDC-101 works by inhibiting both histone deacetylases (HDACs) and tyrosine kinases, which are enzymes involved in cancer progression and chemotherapy resistance.